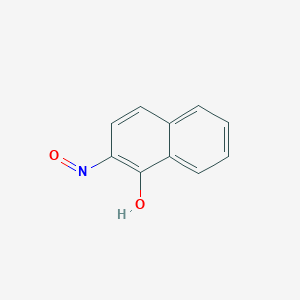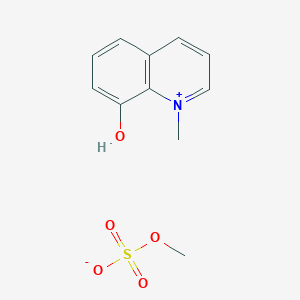
8-羟基-1-甲基喹啉甲基硫酸盐
描述
8-Hydroxy-1-methylquinolinium methyl sulfate, commonly referred to as 8-hydroxyquinoline sulfate (8-HQS), is a compound known for its chelating properties, particularly its ability to bind metals. It is used in various applications, including as a preservative in immunobiological preparations and in complexing with metal ions such as uranyl ions. The compound is also recognized for its antimicrobial activity, making it a useful additive in solutions such as tuberculin purified protein derivative (PPD) for the Mantoux test .
Synthesis Analysis
The synthesis of 8-hydroxyquinoline sulfate involves several raw materials and intermediates. The compound is commercially produced and is known by names such as Chinosol or Cryptonol. It belongs to the quinoline group, indicating that its synthesis likely involves the formation of the quinoline ring followed by the introduction of the sulfate group .
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline sulfate has been characterized as existing in a zwitterionic form in both its anhydrous and monohydrated states. The sulfate group is positioned trans to the C8 atom of the quinoline ring. The stability of the structure is enhanced by intermolecular hydrogen bonds, which are crucial for the compound's properties and reactivity .
Chemical Reactions Analysis
8-Hydroxyquinoline sulfate is known to interact with various components in solution, leading to different chemical reactions. For instance, it can dissociate into 8-hydroxyquinoline (8-HQ) and sulfuric acid in buffered solutions. The free 8-HQ can then form reversible associations with other molecules such as polysorbate 80 or macromolecules present in tuberculin PPD solutions. Additionally, 8-HQ can react with metal impurities to form chelates, which can sometimes lead to the formation of dark crystalline deposits .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxyquinoline sulfate are influenced by its molecular structure and its interactions with other substances. It is practically insoluble in water, which is why its sulfate salt is used for applications requiring water solubility. The compound's ability to bind metals can affect its stability in solutions, as observed in the rapid decrease in concentrations of 8-HQS when exposed to different temperatures and vial positions. Its antimicrobial activity is also a significant physical property, as it can effectively destroy certain yeast, mold species, and bacteria at specific concentrations .
科学研究应用
抗菌活性
由1-甲基-1,2-二氢喹啉-4-醇和5-氯甲基-8-羟基喹啉盐酸盐合成的5-((1-甲基-1,2-二氢喹啉-4-氧基)甲基)喹啉-8-醇(MDMQ)是一种新型配体,其与各种二价过渡金属(如Mn(II)、Fe(II)、Co(II)、Ni(II)、Cu(II)和Zn(II))形成的金属配合物对包括金黄色葡萄球菌、巨大芽孢杆菌、大肠杆菌、普通变形杆菌在内的多种细菌菌株以及黑曲霉等真菌表现出有希望的体外抗菌活性(Patel & Patel, 2017).
杀菌活性
研究了8-羟基喹啉硫酸盐的杀菌活性,证明了其对包括枝孢菌、细小链格孢菌、耳霉、黄曲霉和青霉在内的各种霉菌菌株的有效性。研究发现,尤其是高浓度下,对菌丝体生长和孢子萌发有显着的抑制作用(Nabrdalik, 2012).
金属超分子化学
8-羟基喹啉因其在金属超分子化学中的重要作用而受到认可。其衍生物已被用于开发新型超分子传感器、发光器件或自组装聚集体,利用其络合一系列过渡金属离子的能力(Albrecht et al., 2008).
未来方向
Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . This suggests that future research could focus on exploring the therapeutic potential of 8-Hydroxy-1-methylquinolinium methyl sulfate and related compounds.
属性
IUPAC Name |
1-methylquinolin-1-ium-8-ol;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEJLLKYVOCJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172630 | |
| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-1-methylquinolinium methyl sulfate | |
CAS RN |
19104-24-6 | |
| Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

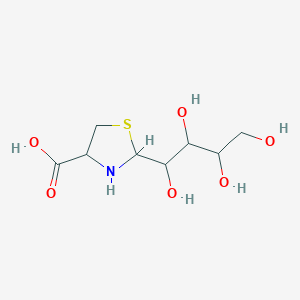
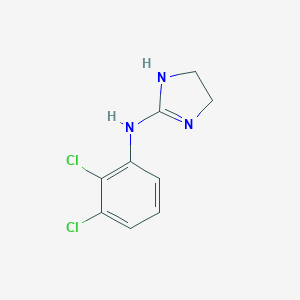

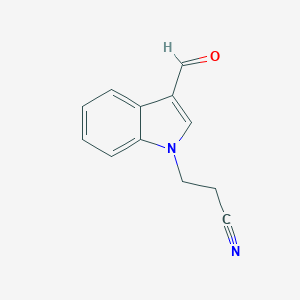
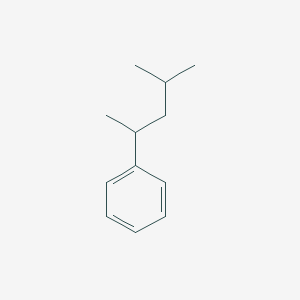
![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
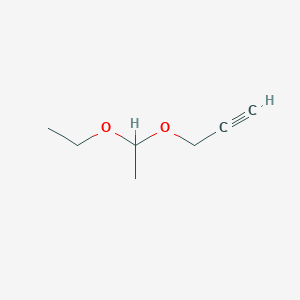
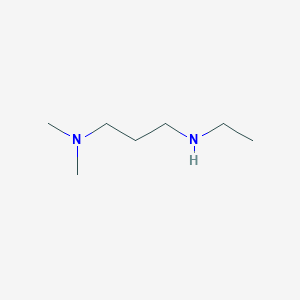
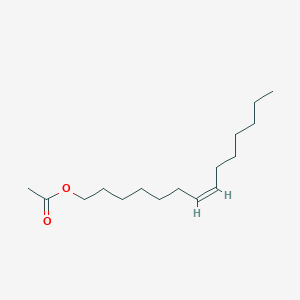
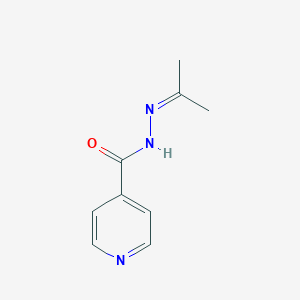
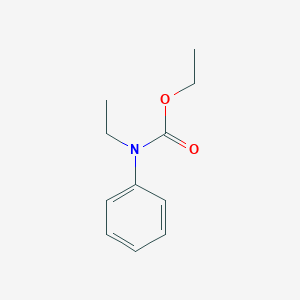
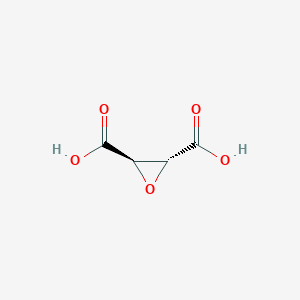
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
